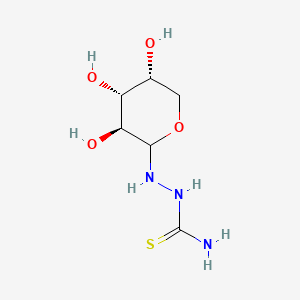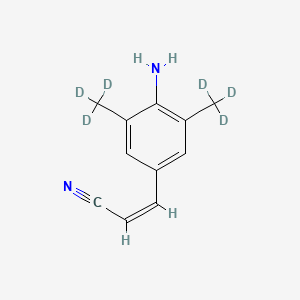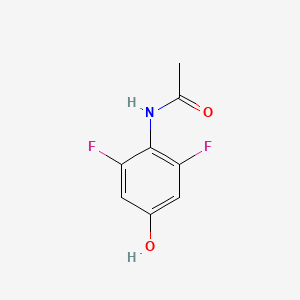
3-Ethyl Haloperidol-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethyl Haloperidol-d4: is a deuterated derivative of 3-Ethyl Haloperidol, a compound used primarily in research settings. The molecular formula for this compound is C23H23D4ClFNO2, and it has a molecular weight of 407.94 . This compound is often utilized in proteomics research and other biochemical studies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of 3-Ethyl Haloperidol-d4 typically involves the deuteration of 3-Ethyl Haloperidol. This process can be achieved using deuterating agents such as deuterium chloride (DCl) or deuterium oxide (D2O) . The reaction conditions often require a controlled environment to ensure the selective incorporation of deuterium atoms into the molecule.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale deuteration processes. These processes are designed to maximize yield and purity while minimizing costs. The use of high-pressure reactors and advanced purification techniques, such as chromatography, ensures the efficient production of this compound .
Análisis De Reacciones Químicas
Types of Reactions: 3-Ethyl Haloperidol-d4 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .
Aplicaciones Científicas De Investigación
3-Ethyl Haloperidol-d4 has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 3-Ethyl Haloperidol-d4 is similar to that of Haloperidol, a well-known antipsychotic agent. Haloperidol exerts its effects primarily through antagonism of dopamine receptors, particularly the D2 receptors, in the brain . This antagonism reduces the activity of dopamine, a neurotransmitter associated with psychotic symptoms. The deuterated form, this compound, is used in research to study the pharmacokinetics and pharmacodynamics of Haloperidol and its derivatives .
Comparación Con Compuestos Similares
Haloperidol: A typical antipsychotic used to treat schizophrenia and other psychoses.
Haloperidol-d4: A deuterated form of Haloperidol used in research.
Clozapine: An atypical antipsychotic with a different receptor binding profile.
Risperidone: Another antipsychotic with a unique mechanism of action.
Uniqueness of 3-Ethyl Haloperidol-d4: this compound is unique due to its deuterated nature, which provides enhanced stability and allows for more precise studies in mass spectrometry and NMR spectroscopy. This compound is particularly valuable in research settings where accurate quantification and analysis of drug metabolism are crucial .
Propiedades
Número CAS |
1794883-80-9 |
|---|---|
Fórmula molecular |
C23H27ClFNO2 |
Peso molecular |
407.947 |
Nombre IUPAC |
4-[4-(4-chloro-2,3,5,6-tetradeuteriophenyl)-4-hydroxypiperidin-1-yl]-1-(3-ethyl-4-fluorophenyl)butan-1-one |
InChI |
InChI=1S/C23H27ClFNO2/c1-2-17-16-18(5-10-21(17)25)22(27)4-3-13-26-14-11-23(28,12-15-26)19-6-8-20(24)9-7-19/h5-10,16,28H,2-4,11-15H2,1H3/i6D,7D,8D,9D |
Clave InChI |
QITPBBUJMSLKPO-YKVCKAMESA-N |
SMILES |
CCC1=C(C=CC(=C1)C(=O)CCCN2CCC(CC2)(C3=CC=C(C=C3)Cl)O)F |
Sinónimos |
4-[4-(4-Chlorophenyl-d4)-4-hydroxy-1-piperidinyl]-1-(3-ethyl-4-fluorophenyl)-1-butanone; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![5,7-Diphenyl-pyrazolo[1,5-a]pyrimidine-3-carboxylic Acid Ethyl Ester](/img/structure/B589308.png)


![5,11-diazatricyclo[5.4.0.02,5]undeca-1,3,6,8,10-pentaene](/img/structure/B589319.png)
